Diphenylisopropylchlorosilane can be synthesized through several methods, often involving the reaction of chlorosilanes with organic compounds. The compound is used in both academic research and industrial applications, particularly in the fields of materials science and organic synthesis.
This compound falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. It is classified as a chlorosilane due to the presence of the chlorine substituent.
The synthesis of diphenylisopropylchlorosilane typically involves several key methods:
Diphenylisopropylchlorosilane has a complex molecular structure represented by the following:
The structure features:
The InChI Key for diphenylisopropylchlorosilane is CYCMWWZSBMJZEC-UHFFFAOYSA-N
, and its canonical SMILES representation is CC(C)C(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)
.
Diphenylisopropylchlorosilane participates in various chemical reactions, including:
The mechanism of action for diphenylisopropylchlorosilane primarily involves nucleophilic attack on the silicon atom by various nucleophiles. The chlorine atom acts as a leaving group, facilitating the formation of new bonds with incoming nucleophiles.
This mechanism is crucial for understanding how diphenylisopropylchlorosilane can be transformed into other functionalized silanes, which are valuable in organic synthesis and materials science.
Property | Value |
---|---|
Molecular Formula | CHClSi |
Molecular Weight | 366.0 g/mol |
Boiling Point | ~210 °C |
Density | ~1.1 g/cm³ |
Diphenylisopropylchlorosilane has numerous applications across various fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1